

# Application Note: IL-17A Inhibition Assay Using RORyt Inverse Agonist 31

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Compound of Interest		
Compound Name:	ROR At inverse agonist 31	
Cat. No.:	B15139721	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells.[1][2] The differentiation and function of Th17 cells are critically dependent on the Retinoic Acid-related Orphan Receptor gamma t (RORyt), a lineage-defining nuclear transcription factor.[3][4][5] RORyt directly binds to the promoter of the IL17A gene, driving its transcription.[1][6] Dysregulation of the RORyt/IL-17A axis is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[4][5][7] Consequently, inhibiting RORyt activity presents a promising therapeutic strategy for these conditions.[3][8]

RORyt inverse agonists are small molecules that bind to the RORyt receptor, stabilizing it in an inactive conformation and thereby suppressing its transcriptional activity.[5][9] This action leads to reduced Th17 cell differentiation and a significant decrease in the production of IL-17A and other pro-inflammatory cytokines.[5] This application note provides a detailed protocol for an invitro assay to measure the inhibitory effect of RORyt inverse agonist 31 on IL-17A production in human Th17 cells. RORyt inverse agonist 31 is a potent inhibitor with a reported IC50 of 0.428  $\mu$ M.[10]

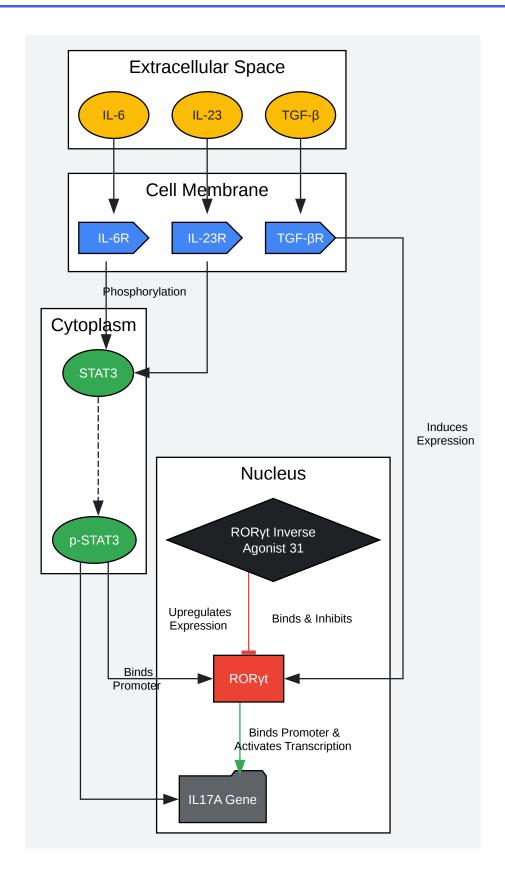
**Assay Principle** 



This cell-based assay involves the differentiation of primary human CD4+ T cells into Th17 cells. These differentiated cells are then treated with varying concentrations of RORyt inverse agonist 31. The compound's efficacy is determined by quantifying the reduction in IL-17A secreted into the cell culture supernatant using a quantitative Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, the effect on gene expression can be measured via Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

# **Signaling Pathway and Experimental Workflow**

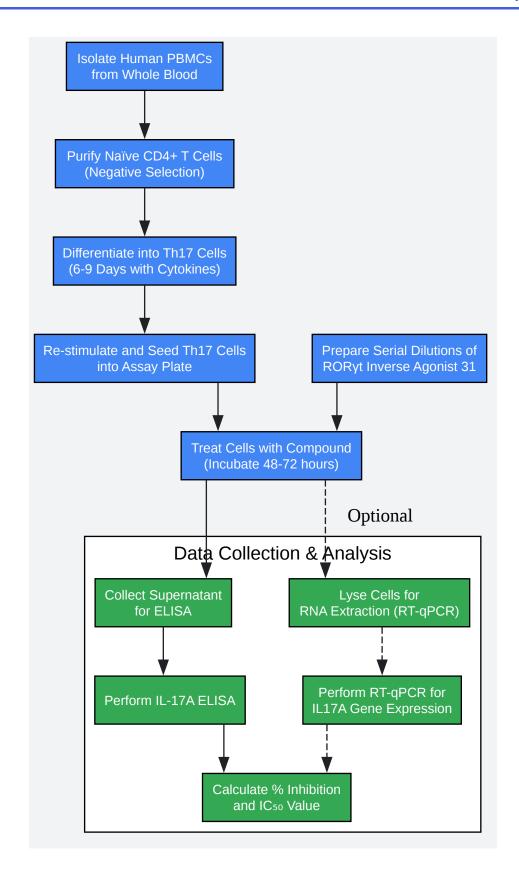




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Caption: RORyt/IL-17A signaling pathway and point of inhibition.





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Caption: Experimental workflow for the IL-17A inhibition assay.



## **Data Presentation**

Quantitative data should be recorded and analyzed to determine the half-maximal inhibitory concentration (IC<sub>50</sub>).

Table 1: Compound Profile

Compound Target	Mechanism of Action	Reported IC50
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| RORyt inverse agonist 31 | RORyt | Inverse Agonist | 0.428 μM[11][10] |

Table 2: Sample Data Layout for IL-17A ELISA

Compound Conc. (µM)	OD 450nm (Rep 1)	OD 450nm (Rep 2)	Avg. OD	IL-17A Conc. (pg/mL)	% Inhibition
0 (Vehicle)	1.852	1.876	1.864	1000	0%
0.01	1.761	1.755	1.758	943	5.7%
0.1	1.483	1.501	1.492	800	20.0%
0.5	0.941	0.925	0.933	500	50.0%
1.0	0.560	0.572	0.566	303	69.7%

| 10.0 | 0.189 | 0.185 | 0.187 | 100 | 90.0% |

# **Experimental Protocols**

## **Protocol 1: Human Th17 Cell Differentiation**

This protocol describes the differentiation of naïve CD4+ T cells into IL-17A producing Th17 cells.[12]

Materials:



- Ficoll-Paque™ PLUS
- Human Naïve CD4+ T Cell Isolation Kit
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), Heat-Inactivated
- Penicillin-Streptomycin
- Human CD3/CD28 T Cell Activator
- Recombinant Human IL-6, IL-1β, IL-23, TGF-β1
- Anti-Human IL-4 and Anti-Human IFN-y neutralizing antibodies

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Isolate naïve CD4+ T cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
- Culture the purified naïve CD4+ T cells at 1 x 10<sup>6</sup> cells/mL in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
- Add Human CD3/CD28 T Cell Activator beads at a 1:1 bead-to-cell ratio.
- Supplement the media with the following Th17 polarizing cytokines and antibodies:
  - IL-6 (20 ng/mL)
  - IL-1β (10 ng/mL)
  - IL-23 (20 ng/mL)
  - TGF-β1 (5 ng/mL)



- Anti-IL-4 (10 μg/mL)
- Anti-IFN-γ (10 µg/mL)
- Incubate cells at 37°C in a 5% CO<sub>2</sub> incubator for 6-9 days. Replenish with fresh media and cytokines every 2-3 days.
- After differentiation, expand the Th17 cells for an additional 3-4 days in media containing IL-23 and IL-1β to maintain the Th17 phenotype.[12]

## **Protocol 2: Treatment with RORyt Inverse Agonist 31**

## Materials:

- Differentiated Human Th17 cells
- RORyt inverse agonist 31
- DMSO (vehicle control)
- Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
- 96-well cell culture plates

- Harvest the differentiated Th17 cells, wash, and resuspend in fresh complete RPMI medium.
- Seed the cells into a 96-well plate at a density of 2 x 10<sup>5</sup> cells/well in 100 μL.
- Prepare a 10 mM stock solution of RORyt inverse agonist 31 in DMSO.
- Perform serial dilutions of the stock solution to create working concentrations (e.g., ranging from 100  $\mu$ M to 0.1  $\mu$ M). Ensure the final DMSO concentration in all wells is  $\leq$  0.1%.
- Add 1 μL of the diluted compound or DMSO (vehicle control) to the respective wells.
- Re-stimulate the cells by adding PMA (50 ng/mL) and Ionomycin (500 ng/mL) to induce cytokine production.



• Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

## **Protocol 3: Quantification of IL-17A by ELISA**

This protocol uses a standard sandwich ELISA format to quantify IL-17A in culture supernatants.[13][14][15]

#### Materials:

- Human IL-17A ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and TMB substrate)
- Wash Buffer (PBS with 0.05% Tween-20)
- Stop Solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

- Centrifuge the 96-well cell culture plate at 300 x g for 5 minutes.
- Carefully collect 50-100 μL of the supernatant from each well for analysis.
- Perform the ELISA according to the manufacturer's protocol. A general procedure is as follows: a. Coat a 96-well ELISA plate with capture antibody overnight at 4°C. b. Wash the plate 3 times with Wash Buffer. c. Block the plate with a blocking buffer for 1-2 hours at room temperature. d. Wash the plate 3 times. e. Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature. f. Wash the plate 3 times. g. Add the biotinylated detection antibody and incubate for 1 hour. h. Wash the plate 3 times. i. Add Streptavidin-HRP conjugate and incubate for 30 minutes in the dark. j. Wash the plate 5 times. k. Add TMB substrate and incubate for 10-20 minutes until color develops. I. Add Stop Solution to quench the reaction.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the IL-17A concentration in each sample by interpolating from the standard curve.



• Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC<sub>50</sub> value.

# Protocol 4: Analysis of IL17A Gene Expression by RTqPCR (Optional)

This protocol measures the effect of the inhibitor on the transcript level of IL17A.

## Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit)
- cDNA synthesis kit
- SYBR Green qPCR Master Mix
- Primers for human IL17A and a housekeeping gene (e.g., GAPDH or ACTB)[16][17]
- qPCR instrument

- After the treatment period (Protocol 2), lyse the cells remaining in the wells and extract total RNA using a suitable kit.
- Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- Set up the qPCR reaction in triplicate for each sample using SYBR Green Master Mix, cDNA, and primers for IL17A and the housekeeping gene.
- Run the qPCR reaction on a real-time PCR system.
- Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative fold change in IL17A expression in treated samples compared to the vehicle control.



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